
4-(Chloromethyl)-1-phenethyl-piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1-phenethyl-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound is characterized by a piperidine ring substituted with a chloromethyl group at the 4-position and a phenethyl group at the 1-position. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-phenethyl-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via nucleophilic substitution reactions, where a phenethyl halide reacts with a piperidine derivative.
Chloromethylation: The final step involves the chloromethylation of the piperidine ring at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
化学反应分析
Types of Reactions
4-(Chloromethyl)-1-phenethyl-piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced forms of the piperidine ring or other substituents.
科学研究应用
4-(Chloromethyl)-1-phenethyl-piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Chloromethyl)-1-phenethyl-piperidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The phenethyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-1-benzyl-piperidine: Similar structure but with a benzyl group instead of a phenethyl group.
4-(Chloromethyl)-1-methyl-piperidine: Similar structure but with a methyl group instead of a phenethyl group.
4-(Chloromethyl)-1-phenyl-piperidine: Similar structure but with a phenyl group instead of a phenethyl group.
Uniqueness
4-(Chloromethyl)-1-phenethyl-piperidine is unique due to the presence of both the chloromethyl and phenethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
67686-04-8 |
|---|---|
分子式 |
C14H21Cl2N |
分子量 |
274.2 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1-(2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClN.ClH/c15-12-14-7-10-16(11-8-14)9-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2;1H |
InChI 键 |
YWESWMDXMIBSIA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CCl)CCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


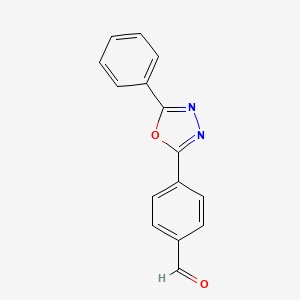
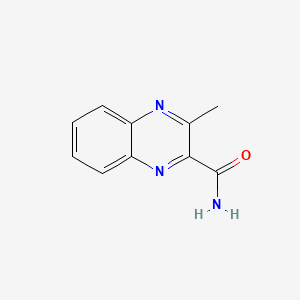
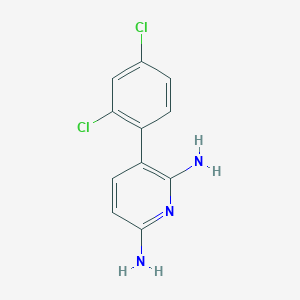
![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)
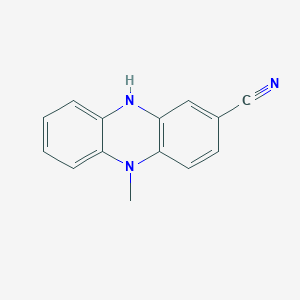
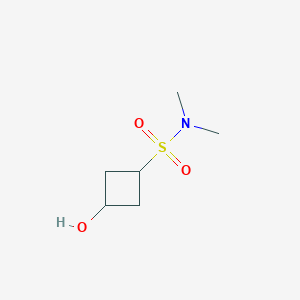

![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)
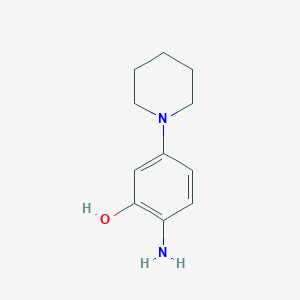

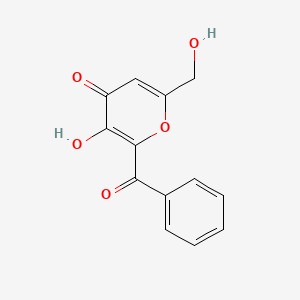
![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
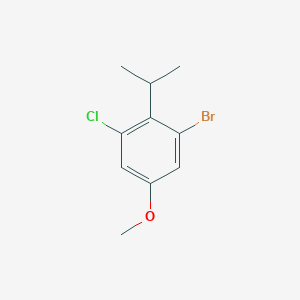
![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
